molecular formula C14H12ClNO2 B5612645 (2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE

(2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE

Cat. No.: B5612645
M. Wt: 261.70 g/mol
InChI Key: FBJRREFDCCSERP-BQYQJAHWSA-N
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Description

(2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is an organic compound characterized by the presence of a chlorophenyl group and a furan ring

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRREFDCCSERP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to amination using an appropriate amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (sodium borohydride, lithium aluminum hydride), and nucleophiles (amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

(2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to its specific combination of a chlorophenyl group and a furan ring, which imparts distinct chemical and biological properties Unlike dichloroaniline, which is primarily used in industrial applications, this compound has potential therapeutic applications

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